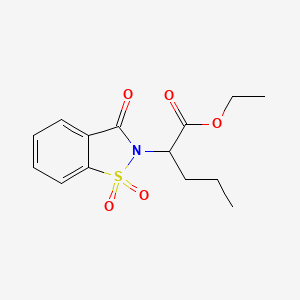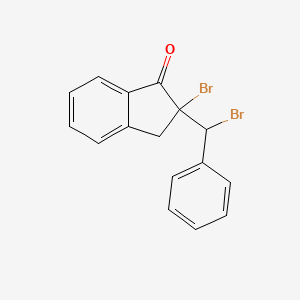
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is an organic compound that features a brominated indanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone typically involves the bromination of 2-(phenylmethyl)-1-indanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being carried out.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in similar substitution and elimination reactions.
2-Bromo-2-(methoxy(phenyl)methyl)-1-indanone: A closely related compound with a methoxy group instead of a second bromine atom.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is unique due to its dual bromine atoms, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities.
Propiedades
Número CAS |
92853-19-5 |
|---|---|
Fórmula molecular |
C16H12Br2O |
Peso molecular |
380.07 g/mol |
Nombre IUPAC |
2-bromo-2-[bromo(phenyl)methyl]-3H-inden-1-one |
InChI |
InChI=1S/C16H12Br2O/c17-14(11-6-2-1-3-7-11)16(18)10-12-8-4-5-9-13(12)15(16)19/h1-9,14H,10H2 |
Clave InChI |
JUJMPSGRVCAFPK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


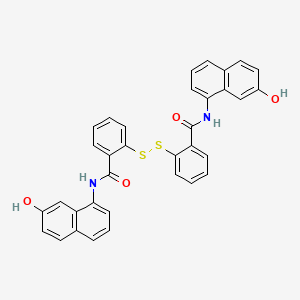
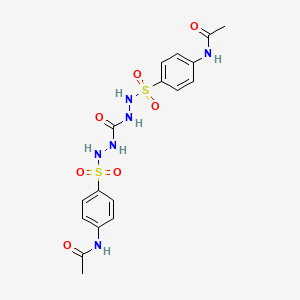

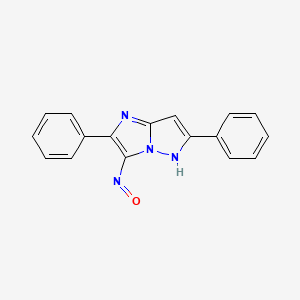
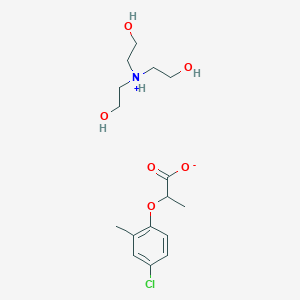
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
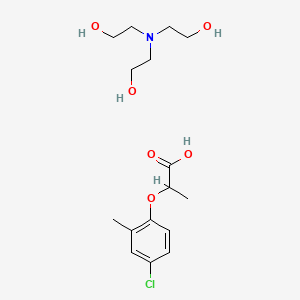
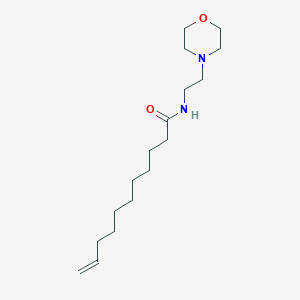



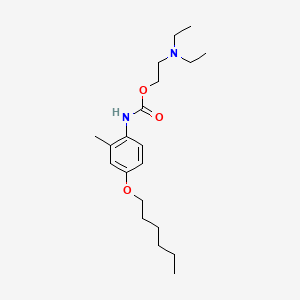
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
